molecular formula C21H19NO3 B2429595 1'-cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1798414-96-6

1'-cinnamoyl-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

Cat. No.: B2429595
CAS No.: 1798414-96-6
M. Wt: 333.387
InChI Key: AOKTUGSAPYXONV-VAWYXSNFSA-N
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Description

1’-Cinnamoyl-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is a spirocyclic compound that features a unique structural motif combining isobenzofuran and piperidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the cinnamoyl group adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-cinnamoyl-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one typically involves multi-step reactions. One common method includes the condensation of ninhydrin with amino derivatives followed by oxidative cleavage. For instance, the condensation of ninhydrin with 4-amino-1,2-naphthoquinones or 2-amino-1,4-naphthoquinones in acetic acid, followed by oxidative cleavage of the corresponding vicinal diols at room temperature, can yield various spiro-isobenzofuran compounds .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for higher yields and purity, would apply. Techniques like continuous flow synthesis and the use of robust catalysts could be explored for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1’-Cinnamoyl-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

1’-Cinnamoyl-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1’-Cinnamoyl-3H-spiro[isobenzofuran-1,3’-piperidin]-3-one is unique due to the presence of the cinnamoyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

1'-[(E)-3-phenylprop-2-enoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3/c23-19(12-11-16-7-2-1-3-8-16)22-14-6-13-21(15-22)18-10-5-4-9-17(18)20(24)25-21/h1-5,7-12H,6,13-15H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKTUGSAPYXONV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(CN(C1)C(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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